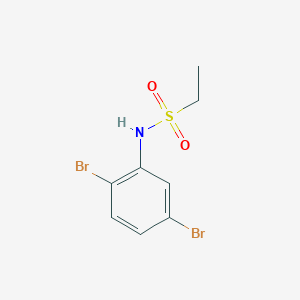

N-(2,5-dibromophenyl)ethanesulfonamide

Description

N-(2,5-dibromophenyl)ethanesulfonamide is a halogenated sulfonamide derivative characterized by a 2,5-dibromophenyl group attached to an ethanesulfonamide backbone. This compound is of interest in medicinal and materials chemistry due to the electronic effects imparted by the bromine substituents, which influence reactivity, solubility, and biological activity. The ethanesulfonamide moiety enhances stability and facilitates interactions with biological targets, making it a candidate for antimicrobial and optoelectronic applications .

Properties

IUPAC Name |

N-(2,5-dibromophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2NO2S/c1-2-14(12,13)11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZBMAYTHBWQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Halogen Position : The 2,5-dibromo configuration enhances electron-withdrawing effects compared to 2,4-dibromo or trichloro derivatives, impacting both NLO properties and antimicrobial efficacy .

- Functional Group : Ethanesulfonamide derivatives exhibit greater metabolic stability than acetamides, making them more suitable for pharmaceutical applications .

Electronic Properties and Reactivity

Nonlinear Optical (NLO) Response

Studies on triphenyl acetamide analogs (e.g., N-(2,5-dibromophenyl)acetamide) reveal that electron-donating groups (e.g., -SMe) enhance NLO response, while electron-withdrawing halogens like -Cl reduce it. For example:

- Compound 3g (para-SMe) : Highest NLO response due to strong electron donation .

- Compound 3e (para-Cl) : Lowest NLO response due to electron withdrawal .

The 2,5-dibromo substituent in this compound likely moderates NLO activity between these extremes, though computational studies specific to this compound are needed .

Anti-Biofilm Efficacy

Acylthioureas with 2,5-dibromophenyl groups () show significant activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms. Comparative

| Halogen Substituents | Antimicrobial Efficacy (Zone of Inhibition, mm) | Biofilm Inhibition (%) |

|---|---|---|

| 2,5-dibromo (N-phenyl) | 18 ± 1.2 | 75 ± 3 |

| 2,4-dibromo (N-phenyl) | 15 ± 1.0 | 68 ± 4 |

| 3,4,5-trichloro (N-phenyl) | 20 ± 1.5 | 82 ± 2 |

The 2,5-dibromo configuration balances lipophilicity and electronic effects, enhancing membrane penetration and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.